Ring Fusion Isomerism: Pyrrolo[2,1-c] vs. Pyrrolo[1,2-b] Triazole Scaffolds Yield Divergent RIPK1 Inhibitory Profiles
The [2,1-c] ring fusion isomer (which constitutes the core of CAS 1259055-33-8) produces downstream RIPK1 inhibitors with EC₅₀ values of 34 nM and 279 nM in recombinant GST-tagged RIPK1 enzymatic assays, as demonstrated by Merck Sharp & Dohme patent compounds 1-40 and 1-67 bearing the (S)-5-aryl-2-substituted-2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazol-3-one scaffold [1]. In contrast, the [1,2-b] isomer series (RSC Med Chem 2024) requires a distinct 5′,7′-(S,S) stereochemical configuration for RIPK1 engagement, with the optimal compound 26 achieving 79.1 ± 5.2% RIPK1 inhibition at 1 μM and 97.9 ± 3.0% cellular recovery in human I2.1 cells at 10 nM, while the (R,R) diastereomers showed <0% inhibition [2]. The two isomer series are not interchangeable: the [2,1-c] scaffold places the 5-aryl substituent with a different trajectory into the allosteric hydrophobic pocket compared to the [1,2-b] scaffold.
| Evidence Dimension | RIPK1 inhibitory potency of elaborated derivatives from each scaffold isomer |
|---|---|
| Target Compound Data | Scaffold: pyrrolo[2,1-c][1,2,4]triazol-3-one. Derivative RIPK1 EC₅₀ range: 34–279 nM (Merck compounds 1-40, 1-67) [1] |
| Comparator Or Baseline | Scaffold: pyrrolo[1,2-b][1,2,4]triazole. Optimal derivative 26: RIPK1 inhibition 79.1% at 1 μM; I2.1 recovery 97.9% at 10 nM (RSC Med Chem 2024) [2] |
| Quantified Difference | Different assay formats preclude direct numerical comparison; key differentiation is structural: [2,1-c] vs [1,2-b] ring fusion geometry determines distinct SAR trajectories and allosteric pocket engagement vectors |
| Conditions | [2,1-c] series: recombinant GST-tagged RIPK1 (aa 1–327), 10-point 1:3 serial dilution. [1,2-b] series: RIPK1 inhibition at 1 μM compound concentration; anti-necroptotic activity in human I2.1 (FADD-deficient Jurkat) and murine Hepa1-6 cells at 10 nM |
Why This Matters
For procurement decisions in RIPK1-targeted drug discovery, selection between the [2,1-c] and [1,2-b] scaffold isomers determines which patent space and SAR landscape the project enters; the [2,1-c] scaffold (CAS 1259055-33-8 as key intermediate) is covered by Merck (US20240025912) and Bayer (WO2017194459) IP, while the [1,2-b] series is explored in academic publications.
- [1] BindingDB. BDBM647739 (Compound 1-40, RIPK1 EC₅₀ = 34 nM) and BDBM647674 (Compound 1-67, RIPK1 EC₅₀ = 279 nM). Source: US20240025912, Merck Sharp & Dohme. Assay: recombinant GST-tagged RIPK1 (aa 1–327), baculovirus/Sf21 expression, 10-point 1:3 serial dilution, top concentration 100 μM. View Source
- [2] Jin Z, et al. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as necroptosis inhibitors. RSC Med Chem. 2024;15(7):2514–2526. Table 3: Compound 26 (S,S), RIPK1 inhibition 79.1 ± 5.2% at 1 μM, I2.1 recovery 97.9 ± 3.0% at 10 nM. Compounds 25/27 (R,R): RIPK1 inhibition <0%. View Source
